molecular formula C11H4ClF2N3 B8482630 3-Chloro-6-(2,3-difluorophenyl)pyridazine-4-carbonitrile

3-Chloro-6-(2,3-difluorophenyl)pyridazine-4-carbonitrile

Cat. No. B8482630
M. Wt: 251.62 g/mol
InChI Key: BJZXNZJVFSFAKK-UHFFFAOYSA-N
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Patent
US07297792B2

Procedure details

3-Chloro-6-(2,3-difluorophenyl)pyridazine-4-carboxamide (3.03 g, 11.2 mmol) was stirred in phosphoryl chloride (30 mL) at reflux for 3 hours, cooled, and evaporated to dryness. The residue was dissolved in dichloromethane, washed with saturated sodium hydrogen carbonate solution, dried (MgSO4) and evaporated to give the title compound as a solid.
Name
3-Chloro-6-(2,3-difluorophenyl)pyridazine-4-carboxamide
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:12]=2[F:18])=[CH:6][C:7]=1[C:8]([NH2:10])=O>P(Cl)(Cl)(Cl)=O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:12]=2[F:18])=[CH:6][C:7]=1[C:8]#[N:10]

Inputs

Step One
Name
3-Chloro-6-(2,3-difluorophenyl)pyridazine-4-carboxamide
Quantity
3.03 g
Type
reactant
Smiles
ClC=1N=NC(=CC1C(=O)N)C1=C(C(=CC=C1)F)F
Name
Quantity
30 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1C#N)C1=C(C(=CC=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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